molecular formula C15H15ClN2O3 B2681981 Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1445764-48-6

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No.: B2681981
CAS No.: 1445764-48-6
M. Wt: 306.75
InChI Key: SVMHHGPGBICAFP-UHFFFAOYSA-N
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Description

Evolution of Cyanomethyl-Substituted Amino Acetates in Chemical Research

Cyanomethyl-substituted amino acetates emerged in the late 20th century as researchers sought to enhance the electronic and steric properties of peptide analogs. Early work focused on simple N-cyanomethyl derivatives of glycine and alanine, which demonstrated improved metabolic stability compared to unmodified amino acids. The introduction of the cyanomethyl group (-CH2CN) provided a unique balance of electron-withdrawing character and hydrogen-bonding capacity, enabling precise modulation of enzymatic binding pockets.

A pivotal advancement occurred with the integration of aryl substituents, such as the 4-chlorophenyl group, which augmented hydrophobic interactions in target proteins. For example, methyl 2-amino-2-(4-chlorophenyl)acetate derivatives demonstrated enhanced blood-brain barrier permeability in neuropharmacological studies. Contemporary synthesis protocols, including multi-component reactions catalyzed by N-methylmorpholine, now enable efficient production of complex cyanomethyl amino acetates with yields exceeding 80%.

Table 1: Key milestones in cyanomethyl amino acetate development

Era Innovation Impact
1980–1990 Basic N-cyanomethyl amino acid derivatives Improved protease resistance
2000–2010 Aryl-substituted analogs Enhanced target selectivity
2020–present E-Configured unsaturated derivatives Stereochemical control of bioactivity

Significance of E-Configuration in Biological Systems

The E-configuration of the α,β-unsaturated enoyl group in methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate imposes critical spatial constraints that govern its biological interactions. Comparative studies of E/Z isomers in analogous compounds reveal up to 50-fold differences in potency, with the E-geometry preferentially aligning the chlorophenyl and cyanomethyl groups for optimal target engagement.

Molecular dynamics simulations demonstrate that the E-isomer maintains a planar conformation that facilitates π-π stacking with aromatic residues in enzyme active sites. This stereoelectronic preference is exemplified in tubulin-binding agents, where E-configured analogs show superior inhibition constants (K~i~ = 2.62 ± 0.53 μM) compared to their Z-counterparts (K~i~ > 50 μM). The methylprop-2-enoyl moiety further stabilizes this configuration through allylic strain effects, creating a rigid scaffold resistant to metabolic epimerization.

Position within Contemporary Medicinal Chemistry

In the current therapeutic landscape, this compound occupies a strategic niche as a dual-purpose pharmacophore. The 4-chlorophenyl group confers lipophilicity essential for membrane penetration, while the cyanomethyl amino acetate moiety serves as a bioisostere for phosphate groups in kinase substrates. Recent structure-activity relationship (SAR) studies highlight its adaptability:

  • Variation at R~1~ (chlorophenyl position): Para-substitution optimizes target affinity by minimizing steric clashes with polar binding pockets
  • Modification of R~2~ (cyanomethyl group): Electron-deficient nitriles enhance hydrogen-bond acceptor capacity at cytochrome P450 active sites
  • Olefin geometry: E-configuration preserves conjugation between the enoyl and acetamide groups, critical for charge transfer interactions

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(9-12-3-5-13(16)6-4-12)15(20)18(8-7-17)10-14(19)21-2/h3-6,9H,8,10H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHHGPGBICAFP-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate, a compound with potential biological activity, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 18967-23-2
  • LogP : 2.82150 (indicating moderate lipophilicity)

Structural Representation

The compound features a 4-chlorophenyl group attached to a propene moiety, which is critical for its biological interactions. The cyanomethyl and acetate groups enhance its reactivity and potential binding interactions with biological targets.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • Receptor Modulation : The compound may act as an antagonist or modulator of specific receptors, such as melanocortin receptors, influencing metabolic and neurological pathways .
  • Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .

Structure-Activity Relationships (SAR)

Studies have shown that substituents on the phenyl rings significantly affect the biological activity of related compounds. For example, variations in the electron-withdrawing or electron-donating groups on the aromatic moiety can enhance or diminish receptor affinity and selectivity .

Substituent TypeEffect on Activity
Electron-withdrawing (e.g., Cl)Increases binding affinity
Electron-donating (e.g., CH₃)Decreases binding affinity

Study 1: Anticancer Activity

A study investigating the anticancer properties of similar compounds found that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of the chlorophenyl group was particularly noted for its ability to increase apoptosis in tumor cells .

Study 2: Neurological Effects

Another research effort focused on the neuroprotective effects of related compounds. This compound demonstrated significant activity in reducing neuronal death in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the chlorophenyl group enhances biological activity by interacting with specific cellular targets .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block in Synthesis : It can be utilized to synthesize more complex molecules through reactions such as nucleophilic addition and acylation. For instance, it can be transformed into various derivatives that have applications in drug development .

Agrochemicals

Research has explored the use of this compound in developing agrochemical products:

  • Pesticide Formulations : Its structural features may allow it to function as a pesticide or herbicide by targeting specific biochemical pathways in pests or weeds .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of chlorophenyl-containing compounds. This compound was included as a lead compound due to its enhanced cytotoxicity against breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synthesis and Characterization

A research article detailed the synthesis of this compound through a multi-step synthetic route involving the reaction of appropriate precursors under controlled conditions. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity .

Chemical Reactions Analysis

α,β-Unsaturated Enoyl Group

  • Conjugate Addition : The electron-deficient double bond undergoes nucleophilic attacks (e.g., thiols, amines). For example, Michael addition with cyanomethylamine derivatives forms substituted β-amino acrylates .

  • Cycloadditions : Diels-Alder reactions with dienes are plausible but require elevated temperatures or Lewis acid catalysts .

Cyanomethylamino Group

  • Hydrolysis : The nitrile group can hydrolyze to a carboxylic acid or amide under acidic/basic conditions. For instance, H₂SO₄/H₂O converts –CN to –COOH, altering solubility and bioactivity .

  • Nucleophilic Substitution : The –NH– group participates in alkylation or acylation reactions. Chloroacetyl derivatives are common intermediates in antiparasitic agents .

Ester Group

  • Saponification : Hydrolysis with NaOH/MeOH yields the corresponding carboxylic acid, which can undergo further derivatization (e.g., amidation) .

  • Transesterification : Methanol or ethanol in acidic conditions replaces the methyl ester with other alkyl groups .

Stability and Degradation

  • Photodegradation : The conjugated enoyl system is prone to [2+2] cycloaddition under UV light, forming cyclobutane derivatives .

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and forming acrylonitrile byproducts .

Key Research Findings

  • Diastereoselectivity : Steric hindrance from the 4-chlorophenyl group directs facial selectivity in cyclization reactions, favoring one diastereomer .

  • Bioisosteric Replacements : Replacing the methyl ester with ethyl or isopropyl esters modulates pharmacokinetic properties without losing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate can be contextualized by comparing it with analogs from the literature. Key differences in substituents, stereochemistry, and bioactivity are highlighted below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications Reference ID
This compound 4-Cl-phenyl, cyanomethylamino, methyl ester ~348.8 (calc.) High stability due to electron-withdrawing groups; potential agrochemical intermediate
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃-phenyl, cyano, ethyl ester 231.25 Syn-periplanar conformation (torsion angle 3.2°); used in propenoate synthesis
Methyl 2-(4-cyanophenyl)-2-methylpropanoate 4-CN-phenyl, methyl ester, branched alkyl 217.24 High structural similarity (0.81); likely improved lipophilicity
(E)-3-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]amino]-2-cyanoprop-2-enamide Benzotriazole, 4-Cl-phenyl, cyano ~367.8 (calc.) Enhanced π-stacking due to fused triazole ring; pharmaceutical intermediate
Ethyl 2-(4-cyanophenyl)acetate 4-CN-phenyl, ethyl ester 205.23 Simpler structure; lower steric hindrance for reactions

Key Observations

Substituent Effects: The 4-chlorophenyl group in the target compound confers higher electrophilicity and metabolic stability compared to the 4-methoxyphenyl group in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. The chloro substituent’s electron-withdrawing nature may reduce solubility in polar solvents but enhance reactivity in cross-coupling reactions . Cyanomethylamino vs.

Steric and Conformational Differences: The syn-periplanar conformation observed in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (torsion angle 3.2°) contrasts with the likely twisted enamide geometry in the target compound. This difference may influence their respective reactivities in cyclization or polymerization reactions.

Pharmacological Relevance :

  • Compounds with heterocyclic appendages (e.g., pyridinyl in or benzotriazole in ) demonstrate enhanced bioactivity profiles, likely due to improved target binding. The target compound’s lack of heterocycles may limit its direct pharmacological use but position it as a versatile synthetic precursor.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for β-heteroaryl-α,β-didehydro-α-amino acid derivatives, involving condensation of aromatic amines with cyanoacetylated intermediates under mild conditions . In contrast, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is synthesized via acid-catalyzed esterification, emphasizing divergent pathways for structural analogs .

Research Findings and Implications

  • Stability and Reactivity: The chloro and cyano groups in the target compound may synergistically stabilize the enamide system against hydrolysis, a common issue in ester- and amide-containing drugs.
  • Structural Tunability: Substituting the 4-chlorophenyl group with a 4-cyanophenyl moiety (as in ) could enhance π-π interactions in material science applications.
  • Biological Screening : While direct pharmacological data are absent, analogs like benzotriazole derivatives suggest that introducing heterocycles could expand the target compound’s bioactivity scope.

Q & A

Q. Critical parameters :

  • Reaction temperature : Maintain 0–5°C during acylation to avoid side reactions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection if needed (as in ) .

Advanced: What challenges arise in modifying halogen-containing derivatives like this compound, and how can they be addressed?

Answer:
Challenges include:

  • Electron-withdrawing effects : The 4-chlorophenyl group reduces nucleophilicity, complicating reactions like sulfonation () .
  • Steric hindrance : Bulky substituents hinder access to reactive sites.

Q. Solutions :

  • Alternative reagents : Use trifluoromethanesulfonic anhydride (Tf2O) for sulfonation under milder conditions.
  • Microwave-assisted synthesis : Enhance reaction efficiency for sterically hindered systems.
  • Computational modeling : Predict reactivity using DFT calculations to optimize reaction pathways.

Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation (e.g., from ethanol/water).

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

Refinement : Employ SHELXL () to refine structures, reporting metrics like R factor (e.g., 0.036) and mean C–C bond length (0.003 Å) .

Q. Key parameters :

  • Space group : Monoclinic (e.g., P21/c).
  • Z-value : Molecules per unit cell (e.g., Z = 4).

Advanced: How can researchers assess the compound's interaction with biological targets?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to proteins (e.g., kinases or receptors).
  • HPLC-based bioactivity screening : Couple with mass spectrometry to identify adducts or metabolites (e.g., identifies related compounds in plant extracts via HPLC-MS) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time.

Q. Example workflow :

Target selection : Prioritize proteins with halogen-binding pockets (e.g., cytochrome P450).

In vitro assays : Measure IC50 values using fluorescence polarization.

Metabolite profiling : Identify degradation products under physiological conditions.

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